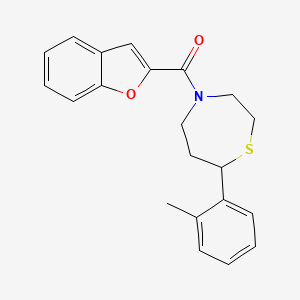
Benzofuran-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran-2-yl(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone, also known as BTM, is a chemical compound that has gained attention in recent years due to its potential in scientific research.
Aplicaciones Científicas De Investigación
Antiproliferative and Multidrug Resistance Reversal Activities
Benzofuran derivatives have been synthesized and tested for their antiproliferative effects and reversal of multidrug resistance in vitro. A study presented a new series of benzofuran-2-yl(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl) methanones showing promising activity against human cancer cell lines, particularly in reversing multidrug resistance on human MDR1-gene transfected mouse lymphoma cells. This research highlights the potential of benzofuran derivatives as antiproliferative agents and their role in overcoming drug resistance in cancer treatment (Parekh et al., 2011).
Antimicrobial Activities
Another research direction explores the antimicrobial properties of benzofuran compounds. A study synthesized benzofuran derivatives with aryl substituents, which exhibited significant antibacterial activities against strains like Escherichia coli and Staphylococcus aureus, including methicillin-resistant strains. This work suggests the potential use of benzofuran derivatives as novel antimicrobial agents (Jiang et al., 2011).
Enzyme Inhibition for Therapeutic Applications
Benzofuran-2-yl(phenyl)methanone derivatives have been identified as potent inhibitors of α-amylase, a therapeutic target for diabetes, and showed radical scavenging activities. The study indicates the potential therapeutic applications of these compounds in managing diabetes and their antioxidant properties (Ali et al., 2020).
Novel Probes for β-Amyloid Plaques
In the context of Alzheimer's disease research, benzofuran-2-yl(phenyl)methanone derivatives have been evaluated as probes for β-amyloid plaques. Compounds with specific substituents demonstrated high affinity for Aβ(1-42) aggregates, indicating their potential as tools for detecting β-amyloid plaques in Alzheimer's disease (Cui et al., 2011).
Propiedades
IUPAC Name |
1-benzofuran-2-yl-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-15-6-2-4-8-17(15)20-10-11-22(12-13-25-20)21(23)19-14-16-7-3-5-9-18(16)24-19/h2-9,14,20H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGLTTPQUJLYHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2693618.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2693620.png)
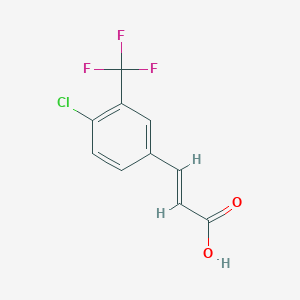
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide](/img/structure/B2693626.png)
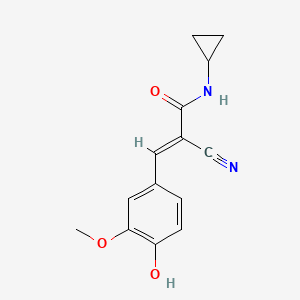
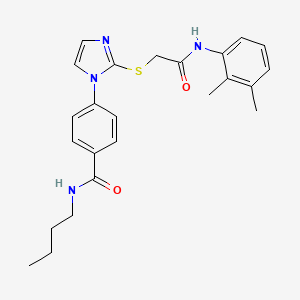
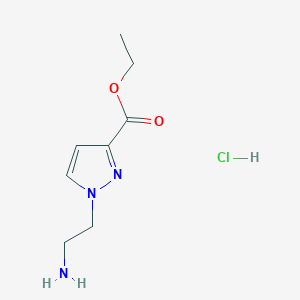
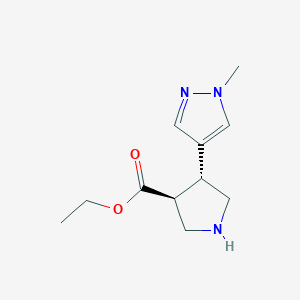
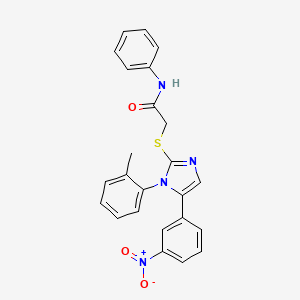
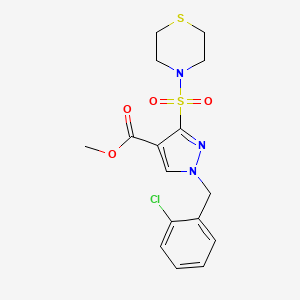
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2693640.png)
![8-benzoyl-6-(2-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2693641.png)